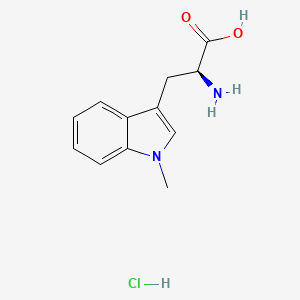

![molecular formula C21H19N3O4 B2508113 N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-44-1](/img/structure/B2508113.png)

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

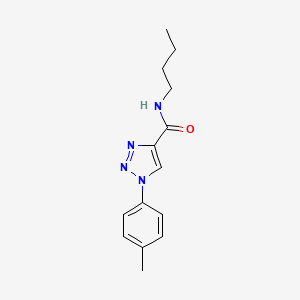

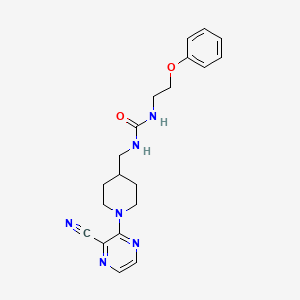

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

- Compounds similar to N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide have been synthesized and investigated for their antidepressant and nootropic (cognitive-enhancing) activities. Specifically, analogues like N′-[(1Z)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited significant activity in these areas (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Structure and X-ray Diffraction Studies

- The molecular structure of related compounds, achieved through reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides, has been confirmed by X-ray diffraction, highlighting the importance of such compounds in structural biology and drug design (O'Callaghan, McMurry, Draper, & Champeil, 1999).

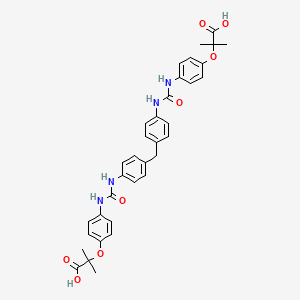

Antihypertensive and Coronary Vessel Dilator Properties

- Derivatives with similar structural components have been identified as potential antihypertensive agents and coronary vessel dilators. These findings are significant for cardiovascular pharmacology (Abernathy, 1978).

Antidiabetic Screening

- Similar compounds, like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been synthesized and evaluated for their antidiabetic activity, indicating the compound's relevance in metabolic disease research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

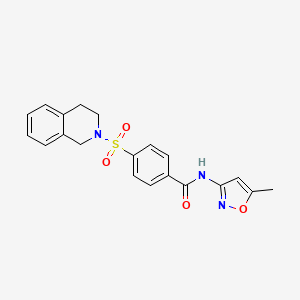

Applications in Neuroscience

- Research involving similar compounds, such as the synthesis of optically active derivatives, has implications in neuroscience, particularly in studying cerebral vasodilators (Shibanuma, Iwanani, Okuda, Takenaka, & Murakami, 1980).

Antimicrobial Activity

- Some derivatives have been investigated for their antimicrobial activity, showcasing the compound's potential in addressing bacterial and fungal infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

作用機序

Target of Action

CCG-310562 primarily targets the voltage-gated sodium channel NaV1.7 . This channel plays a crucial role in various cancers and significantly impacts metastasis-driving cell functions such as proliferation, migration, and invasiveness .

Mode of Action

CCG-310562 interacts with its target, NaV1.7, and inhibits its functional activity . This inhibition potentially reduces the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially diminishes the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Biochemical Pathways

CCG-310562 affects the Rho pathway-mediated signaling . It acts at or downstream of MLK1 and upstream of SRF . It inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Result of Action

CCG-310562 has inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration of fibroblasts and B16F10 melanoma cells . It also blocks MLK1 nuclear localization .

特性

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-4-3-5-16(10-14)12-23-13-17(6-9-20(23)25)21(26)22-19-8-7-18(24(27)28)11-15(19)2/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGMQYZHMCGYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)